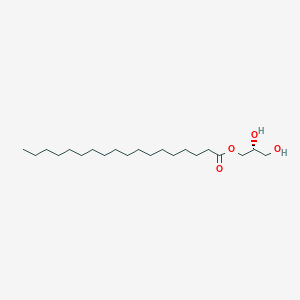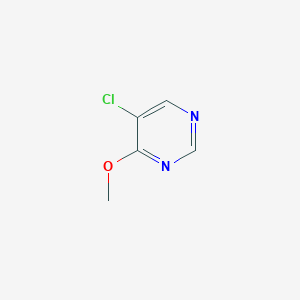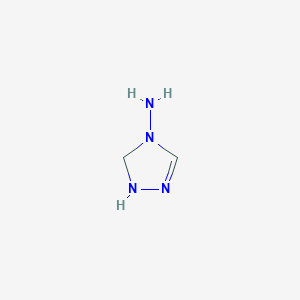
3-Propoxypropan-1,2-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Propoxypropane-1,2-diol derivatives, such as 1,2,3-Trimethoxypropane, can be achieved through methods like phase transfer catalysis starting from glycerol, showcasing the compound's derivability from bio-based sources and its alignment with green chemistry principles (Sutter et al., 2013).
Molecular Structure Analysis
Studies on related compounds, such as 3-Fluoro-1,2-epoxypropane, provide insights into the molecular structure, revealing the importance of understanding molecular interactions and conformations for applications in chiral analysis and complex formation with other molecules (Leung et al., 2020).
Chemical Reactions and Properties
The versatility of 3-Propoxypropane-1,2-diol and its derivatives is evident in their reactivity, such as in the formation of polyurethanes which could serve as potential energetic binders, indicating the compound's applicability in creating materials with specific desired properties (Bellan et al., 2016).
Physical Properties Analysis
The physical properties of derivatives like 1,2,3-Trimethoxypropane have been explored, showing the compound's potential as a "green" solvent due to its nontoxic nature and favorable solvent properties for various organic reactions, highlighting the importance of physical property analysis in assessing application viability (Sutter et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Propoxypropane-1,2-diol derivatives, including their reactivity and stability, underpin their utility in synthesis and applications in different chemical processes. For example, the synthesis and photophysical properties of 1,3-di(oligothienyl)propanes, synthesized from related diol compounds, underscore the compound's role in the development of materials with specific electronic and optical properties (Sato et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthese anderer Verbindungen
3-Propoxypropan-1,2-diol ist ein Propyläther von Glycerin . Es kann durch Umsetzung von Glycerin mit Propylbromid unter Verwendung von Natriumhydrid in trockenem Dimethylformamid hergestellt werden . Dies deutet darauf hin, dass es als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet werden könnte.
Metabolomik-Forschung
Die Verbindung wird im Zusammenhang mit der Metabolomik erwähnt , was das groß angelegte Studium von kleinen Molekülen, allgemein bekannt als Metaboliten, in Zellen, Biofluiden, Geweben oder Organismen ist. Es könnte möglicherweise als Referenzverbindung oder Studienziel in diesem Bereich verwendet werden.
Umsetzung in 3-Monochlorpropan-1,2-diol
In einer im Journal of the American Oil Chemists’ Society veröffentlichten Studie wurde eine bidirektionale Umwandlung zwischen 3-Monochlorpropan-1,2-diol (3-MCPD) und Glycidol beobachtet . Obwohl die fragliche Verbindung, this compound, nicht direkt erwähnt wurde, ist es möglich, dass aufgrund ihrer strukturellen Ähnlichkeit mit 3-MCPD ähnliche Reaktionen auftreten könnten.
Potenzielle Verwendung in der Lebensmittelindustrie
Angesichts der Bedenken hinsichtlich 3-MCPD, das aufgrund seiner potenziellen Auswirkungen auf die Gesundheit ein großes Problem darstellt , ist es möglich, dass this compound als sicherere Alternative für die Verwendung in der Lebensmittelindustrie untersucht werden könnte.
Safety and Hazards
3-Propoxypropane-1,2-diol is classified as causing serious eye damage (Category 1, H318) . Safety precautions include wearing eye protection and face protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes and seek medical attention immediately .
Relevant Papers
While specific papers on 3-Propoxypropane-1,2-diol were not found, there are papers on related compounds such as 3-monochloropropane-1,2-diol . These papers could provide useful insights into the properties and applications of 3-Propoxypropane-1,2-diol.
Biochemische Analyse
Biochemical Properties
3-Propoxypropane-1,2-diol plays a significant role in biochemical reactions, particularly as a solvent and intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation of alcohol groups. Additionally, 3-Propoxypropane-1,2-diol can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
In cellular environments, 3-Propoxypropane-1,2-diol influences several cellular processes. It can modulate cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling molecules. This compound has been shown to affect gene expression by altering transcription factor activity, leading to changes in cellular metabolism and function. For example, 3-Propoxypropane-1,2-diol can enhance or inhibit the expression of genes involved in lipid metabolism, impacting overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of 3-Propoxypropane-1,2-diol involves its interaction with biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can induce conformational changes in the enzyme structure, affecting its function. Additionally, 3-Propoxypropane-1,2-diol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Propoxypropane-1,2-diol can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Propoxypropane-1,2-diol remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 3-Propoxypropane-1,2-diol in animal models are dose-dependent. At low doses, it may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of 3-Propoxypropane-1,2-diol can cause oxidative stress and damage to cellular components, leading to cell death. Threshold effects have been observed, where a specific dose range triggers significant changes in cellular responses .
Metabolic Pathways
3-Propoxypropane-1,2-diol is involved in various metabolic pathways, primarily those related to glycerol metabolism. It can be metabolized by enzymes such as glycerol kinase and glycerol-3-phosphate dehydrogenase, leading to the production of intermediates that enter glycolysis or gluconeogenesis. This compound can also affect the levels of metabolites in these pathways, influencing overall metabolic flux and energy production .
Transport and Distribution
Within cells and tissues, 3-Propoxypropane-1,2-diol is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific carrier proteins. Once inside the cell, it may localize to specific organelles or compartments, depending on its interactions with intracellular proteins. The distribution of 3-Propoxypropane-1,2-diol can affect its availability and activity within different cellular regions .
Subcellular Localization
The subcellular localization of 3-Propoxypropane-1,2-diol is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Propoxypropane-1,2-diol can localize to the endoplasmic reticulum or mitochondria, where it participates in metabolic processes or interacts with organelle-specific proteins .
Eigenschaften
IUPAC Name |
3-propoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKZJXGLCCVMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334020 | |
| Record name | 3-Propoxy-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61940-71-4, 52250-41-6 | |
| Record name | 3-Propoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61940-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol propyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxypropanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061940714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61940-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Propoxy-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol propyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYPROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV77YE508B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



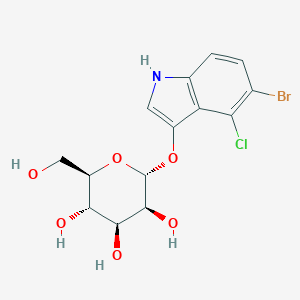

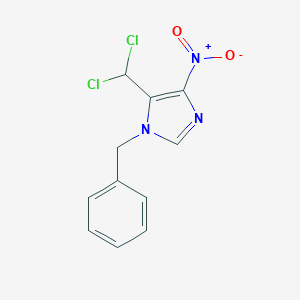
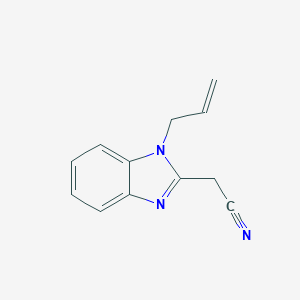
![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

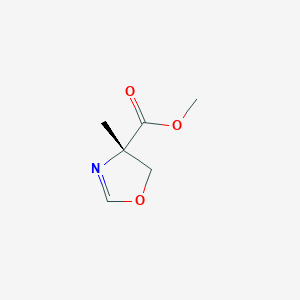
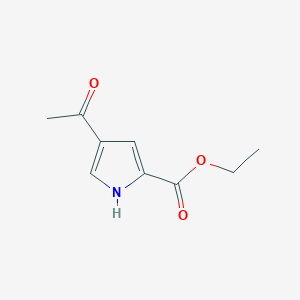
![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)
